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Compound of Interest

Compound Name: 1-ethyl-1H-indole-2,3-dione

Cat. No.: B1596297

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1H-indole-2,3-
dione

Executive Summary

1-Ethyl-1H-indole-2,3-dione, commonly known as 1-ethylisatin, is a derivative of the versatile
isatin scaffold. Isatin and its analogues represent a privileged structural motif in medicinal
chemistry, exhibiting a wide range of biological activities. The addition of an ethyl group at the
N-1 position significantly modulates the parent molecule's physicochemical properties, such as
solubility, lipophilicity, and crystal packing, which in turn influences its pharmacokinetic and
pharmacodynamic profiles. This guide provides a comprehensive overview of the core
physicochemical properties of 1-ethylisatin, offering both established data and validated
experimental protocols for its characterization. It is intended for researchers, chemists, and
drug development professionals who require a deep technical understanding of this compound
for synthesis, screening, or lead optimization purposes.

Molecular Identity and Core Physicochemical Profile

A precise understanding of a compound's fundamental properties is the cornerstone of all
subsequent research. These identifiers and computed values provide a baseline for
experimental design and interpretation.

Primary Molecular Identifiers
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The foundational data for 1-Ethyl-1H-indole-2,3-dione is summarized below.

Identifier Value Source
IUPAC Name 1-ethyl-1H-indole-2,3-dione [1]
Synonyms 1—Eth.ylisatin, 1-Ethylindoline- 2]
2,3-dione

CAS Number 4290-94-2 [11[3]
Molecular Formula C10H9NO:2 [1][3]
Molecular Weight 175.18 g/mol [1]
Exact Mass 175.063328530 Da [1]

Computed Physicochemical Properties

Computational models are invaluable for predicting a molecule's behavior in silico, guiding
experimental work in areas like ADME (Absorption, Distribution, Metabolism, and Excretion)
profiling. The following properties were computed by PubChem.[1]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1596297?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-ethyl-1H-indole-2_3-dione
https://www.tcichemicals.com/HK/en/p/E1483?utm_source=ChemSpider&utm_medium=referral&utm_campaign=J_commodity_202502
https://pubchem.ncbi.nlm.nih.gov/compound/1-ethyl-1H-indole-2_3-dione
https://amp.chemicalbook.com/ProductChemicalPropertiesCB6328319_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-ethyl-1H-indole-2_3-dione
https://amp.chemicalbook.com/ProductChemicalPropertiesCB6328319_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-ethyl-1H-indole-2_3-dione
https://pubchem.ncbi.nlm.nih.gov/compound/1-ethyl-1H-indole-2_3-dione
https://pubchem.ncbi.nlm.nih.gov/compound/1-ethyl-1H-indole-2_3-dione
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Significance in Drug

Propert
perty Development
Indicates moderate lipophilicity,
suggesting a balance between
XLogP3

aqueous solubility and lipid

membrane permeability.

Topological Polar Surface Area
(TPSA)

ATPSA below 140 Az is
generally associated with good

cell membrane permeability.

Hydrogen Bond Donor Count

The N-ethylation removes the
N-H donor of the parent isatin,
which can reduce polar
interactions and increase

membrane permeability.

Hydrogen Bond Acceptor
Count

The two carbonyl oxygens can
accept hydrogen bonds,
influencing solubility and

receptor binding.

Rotatable Bond Count

Low rotational freedom
suggests a relatively rigid
conformation, which can be
favorable for specific receptor

binding.

Experimental Physical Properties

Experimentally verified data is the gold standard for characterization.

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Remarks

Light yellow to brown
Appearance (2]
powder/crystal

Melting Point 90.0-94.0°C [2]

Store sealed in a dry place at
Storage [3]
room temperature

While specific data for 1-
ethylisatin is sparse, the parent
isatin is soluble in ethanol and
Solubility ethyl acetate but insoluble in
water.[4] The N-ethyl group is
expected to increase solubility

in non-polar organic solvents.

Synthesis and Purity Assessment

The reliability of all physicochemical and biological data is contingent upon the purity of the
starting material. A well-defined synthetic and purification workflow is therefore critical.

Synthetic Approach: N-Alkylation of Isatin

1-Ethylisatin is readily synthesized via the N-alkylation of isatin. This reaction involves the
deprotonation of the indole nitrogen, which is acidic, followed by nucleophilic attack on an
ethylating agent.

o Causality behind Experimental Choices:

o Base (e.g., KOH, K2COs): A base is required to deprotonate the N-H of the isatin ring,
forming the more nucleophilic isatinate anion. The choice of base can influence reaction
rate and side reactions.

o Solvent (e.g., DMSO, DMF): A polar aprotic solvent is chosen because it effectively
solvates the cation of the base (e.g., K*) without interfering with the nucleophile, thereby
accelerating the reaction.
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o Ethylating Agent (e.g., Ethyl Bromide, Ethyl lodide): An alkyl halide serves as the
electrophile. Ethyl iodide is more reactive than ethyl bromide but also more expensive.

General Workflow for Synthesis, Purification, and
Characterization

The following diagram outlines a self-validating workflow, where each step confirms the
success of the previous one, ensuring the final product's identity and purity.
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Caption: Synthesis, Purification, and Analysis Workflow for 1-Ethylisatin.
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Structural and Spectroscopic Analysis

Spectroscopic techniques provide unambiguous confirmation of the molecular structure. While
specific spectra for 1-ethylisatin are not widely published, its features can be confidently
predicted based on its structure.

X-ray Crystallography

The three-dimensional arrangement of atoms in the solid state is determined by X-ray
crystallography. This data is definitive for confirming structure and understanding intermolecular
interactions. A crystal structure for 1-ethyl-1H-indole-2,3-dione is deposited in the Cambridge
Crystallographic Data Centre (CCDC) under the number 182705, confirming its structural
characterization in the solid state.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

o Expected *H NMR Features (in CDCIs):

o Aromatic Protons (4H): Complex multiplets expected between & 7.0-7.8 ppm,
corresponding to the four protons on the benzene ring.

o Ethyl Methylene Protons (2H): A quartet (g) around 6 3.8-4.0 ppm, due to coupling with the
methyl protons.

o Ethyl Methyl Protons (3H): A triplet (t) around & 1.3-1.5 ppm, due to coupling with the
methylene protons.

o Expected 13C NMR Features (in CDCls):

o Carbonyl Carbons (C2, C3): Two distinct signals in the downfield region, likely between o
155-185 ppm.

o Aromatic Carbons (6C): Six signals in the aromatic region (6 110-150 ppm).

o Ethyl Methylene Carbon (1C): A signal around & 35-40 ppm.
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o Ethyl Methyl Carbon (1C): A signal in the upfield region, around & 12-15 ppm.
Protocol for NMR Analysis:

o Sample Preparation: Dissolve ~5-10 mg of purified 1-ethylisatin in ~0.6 mL of deuterated
chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard.

o Data Acquisition: Acquire *H and 13C spectra on a 400 MHz or higher NMR spectrometer.

e Processing: Process the Free Induction Decay (FID) with an appropriate window function,
followed by Fourier transformation, phase correction, and baseline correction.

e Analysis: Integrate the H NMR signals and assign chemical shifts by comparison to
predicted values and analysis of coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic
vibrational frequencies.

o Expected Key IR Absorptions (cm~1):
o ~3100-3000: Aromatic C-H stretching.
o ~2980-2850: Aliphatic C-H stretching from the ethyl group.
o ~1760-1740: Asymmetric C=0 stretching of the dione (ketone).
o ~1730-1710: Symmetric C=0 stretching of the dione (amide/lactam).
o ~1610, ~1470: C=C stretching within the aromatic ring.
Protocol for Attenuated Total Reflectance (ATR)-IR Analysis:
e Background Scan: Record a background spectrum of the clean ATR crystal.

o Sample Application: Place a small amount of the solid 1-ethylisatin powder directly onto the
ATR crystal and apply pressure to ensure good contact.
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o Data Acquisition: Scan the sample over the range of 4000-400 cm~2.

e Analysis: Identify the key absorption bands and assign them to the corresponding functional
groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing
for the confirmation of its molecular weight and elemental formula.

« Expected Mass Spectrum Features:

o Molecular lon (M*): A strong signal at m/z = 175.0633 for the [M]* or [M+H]* ion
(176.0712) in high-resolution mass spectrometry (HRMS), confirming the molecular
formula C10H9NO:.

o Fragmentation: Potential fragmentation patterns could include the loss of the ethyl group
(-29 Da) or loss of carbon monoxide (-28 Da).

Protocol for HRMS (ESI) Analysis:

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

« Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a high-
resolution mass spectrometer (e.g., Orbitrap or TOF).

o Data Acquisition: Acquire the mass spectrum in positive ion mode.

e Analysis: Determine the exact mass of the molecular ion peak and use it to confirm the
elemental composition against the theoretical value for C1oHoNO2.

Conclusion

1-Ethyl-1H-indole-2,3-dione is a well-defined molecule with predictable and characterizable
physicochemical properties. Its moderate lipophilicity, defined crystal structure, and clear
spectroscopic signatures make it an excellent candidate for further investigation in medicinal
chemistry and materials science. The N-ethyl modification distinguishes it from the parent
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isatin, offering a different profile of solubility and intermolecular interactions. The experimental
protocols and workflows detailed in this guide provide a robust framework for ensuring the
quality and consistency of this compound for any research application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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